molecular formula C24H25N5O2 B2498454 N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1113106-72-1

N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2498454
CAS No.: 1113106-72-1
M. Wt: 415.497
InChI Key: MLBBAKVFCNDXTD-UHFFFAOYSA-N
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Description

N-[(3-Ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a triazolopyridazine derivative characterized by a central [1,2,4]triazolo[4,3-b]pyridazine core. The structure features a 4-methylphenyl substituent at position 6 of the pyridazine ring and a propanamide side chain linked to a 3-ethoxyphenylmethyl group. The ethoxy and methylphenyl groups likely influence lipophilicity, bioavailability, and target binding efficiency .

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBBAKVFCNDXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Scientific Research Applications

Antitumor Properties

Research indicates that N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide exhibits significant antitumor activity. It has been shown to inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
  • Inhibitory Potency : Derivatives of this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory responses by inhibiting specific signaling pathways related to cytokine production.

Case Studies

  • Anticancer Activity : A study investigating the anticancer effects of similar triazoloquinazoline derivatives found that compounds with structural similarities to this compound exhibited promising results against several cancer cell lines. The study highlighted the potential for these compounds to serve as lead candidates in drug development targeting specific cancers.
  • Inflammatory Response Modulation : Another research project explored the anti-inflammatory properties of related compounds. Results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets in the body. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Triazolopyridazine Core

The biological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents Key Properties Reference
Target Compound 6-(4-Methylphenyl), propanamide linked to 3-ethoxyphenylmethyl Structure optimized for potential lipophilicity and target interaction. -
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide 6-Methoxy, benzimidazole-ethyl-propanamide Molecular weight: 379.42 g/mol; ChemSpider ID: 29351335. Enhanced polarity due to methoxy group.
6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (23) 6-Ethyl, 4-methoxyphenethylamine Yield: 65%; Melting point: 182–184°C; NMR-confirmed structure.
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 3-(4-Methoxyphenyl), ethanamine-oxy GHS hazards: Acute toxicity, skin/eye irritation. Used in chemical synthesis.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives 6-Methyl, benzamide/sulfonamide Antimicrobial activity (moderate to good against tested microorganisms).

Functional and Pharmacological Comparisons

Antimicrobial Activity

Compounds with 6-methyl-triazolopyridazine cores (e.g., ) demonstrated moderate to good antimicrobial activity against bacterial and fungal strains. The target compound’s 4-methylphenyl group may similarly enhance activity by promoting hydrophobic interactions with microbial enzymes .

Biological Activity

N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a triazole ring and a pyridazine moiety, which are known for their diverse biological activities. The molecular formula is C22H24N4OC_{22}H_{24}N_4O with a molecular weight of approximately 364.46 g/mol.

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. For instance, studies have shown that triazole derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against breast and lung cancer cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted the anti-inflammatory properties of similar compounds, showing reduced levels of pro-inflammatory cytokines in animal models .

Antimicrobial Properties

Triazole-based compounds are also recognized for their antimicrobial activities. In particular, they have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX and various kinases involved in cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity related to inflammation and pain pathways.
  • Cell Cycle Interference : By affecting the cell cycle regulatory proteins, it may induce apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Antitumor Study : A derivative was tested against MCF-7 breast cancer cells and showed an IC50 value of 12 µM, indicating potent antitumor activity .
  • Anti-inflammatory Research : In an animal model of arthritis, a related triazole compound reduced paw swelling by 45% compared to the control group .
  • Antimicrobial Testing : A series of triazole derivatives were evaluated against E. coli and showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

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